molecular formula C14H16N4 B15233326 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine

Cat. No.: B15233326
M. Wt: 240.30 g/mol
InChI Key: YMXAAAFOLSGHHM-UHFFFAOYSA-N
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Description

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine is a heterocyclic organic compound. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrido[3,4-d]pyrimidine core with a benzyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine typically involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines. This reaction is followed by subsequent transformations, including reactions with trifluoromethanesulfonic anhydride and secondary amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrido[3,4-d]pyrimidine core.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl group or the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrido[3,4-d]pyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It serves as a building block for the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound is similar in structure but includes chlorine atoms at positions 2 and 4.

    7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-one: This derivative has a ketone group at position 4.

Uniqueness

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of an amine group at position 2. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-benzyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c15-14-16-8-12-6-7-18(10-13(12)17-14)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXAAAFOLSGHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=NC(=NC=C21)N)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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